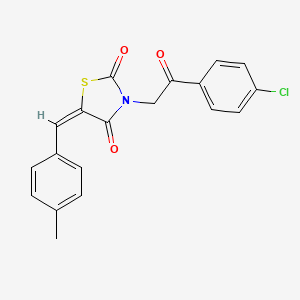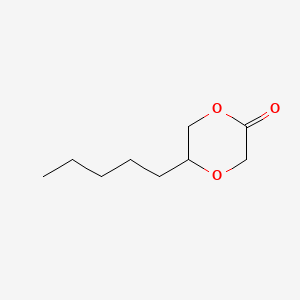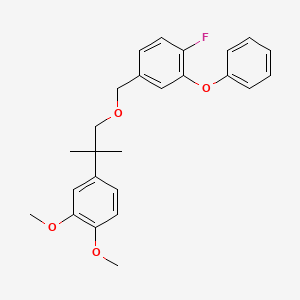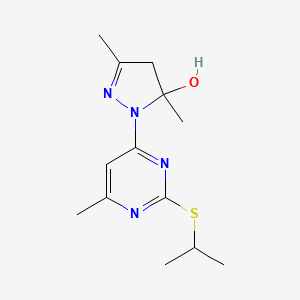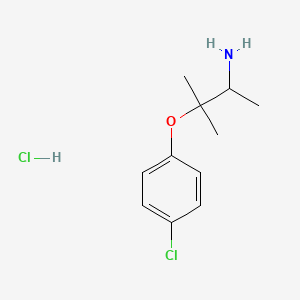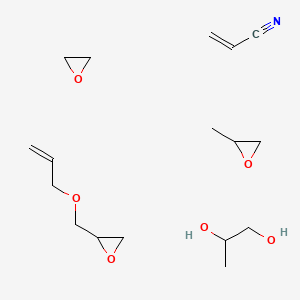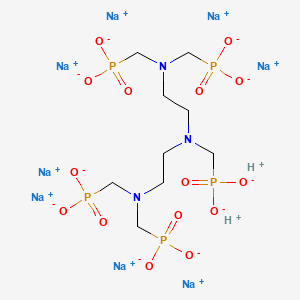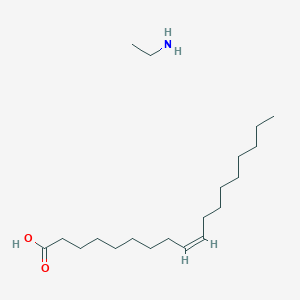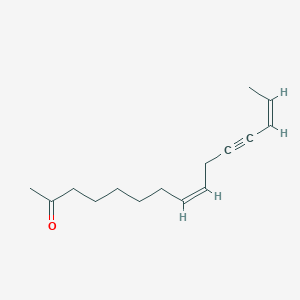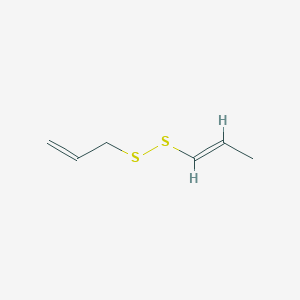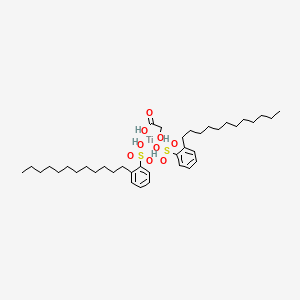
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium: is a complex organometallic compound with the molecular formula C38H64O9S2Ti and a molecular weight of 776.90636 g/mol . This compound is characterized by the presence of titanium coordinated with dodecylbenzenesulfonate and hydroxyacetate ligands. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium typically involves the reaction of titanium tetrachloride with dodecylbenzenesulfonic acid and hydroxyacetic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or chloroform, at elevated temperatures to ensure complete coordination of the ligands to the titanium center .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. The product is then purified through recrystallization or chromatography techniques to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of titanium dioxide or other titanium oxides.
Reduction: Formation of titanium(III) or titanium(II) complexes.
Substitution: Formation of new titanium complexes with different ligands.
Scientific Research Applications
Chemistry: In chemistry, bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique coordination environment allows for selective catalytic activity .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems and as a therapeutic agent. Its ability to coordinate with various ligands makes it a candidate for targeted drug delivery .
Industry: Industrially, bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium is used in the production of advanced materials, including coatings and composites. Its unique properties enhance the performance of these materials .
Mechanism of Action
The mechanism of action of bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium involves its ability to coordinate with various ligands and form stable complexes. The titanium center acts as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound interacts with cellular components, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
- Bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2][sulphanilato-O]titanium
- Bis-(Dodecylbenzenesulfonato-o)[acetato(2-)-O1,O2]titanium
- Bis-(Dodecylbenzenesulfonato-o)[chloroacetato(2-)-O1,O2]titanium
Uniqueness: Bis-(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-O1,O2]titanium is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Its hydroxyacetate ligand provides additional reactivity compared to similar compounds with different ligands .
Properties
CAS No. |
63713-74-6 |
|---|---|
Molecular Formula |
C38H64O9S2Ti |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
2-dodecylbenzenesulfonic acid;2-hydroxyacetic acid;titanium |
InChI |
InChI=1S/2C18H30O3S.C2H4O3.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2(4)5;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3H,1H2,(H,4,5); |
InChI Key |
GDDRQLYBSRBJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(C(=O)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


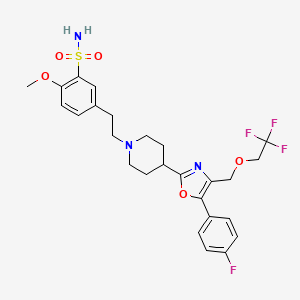
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
